molecular formula C18H26N2O4 B600002 cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate CAS No. 170034-39-6

cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate

Cat. No.: B600002
CAS No.: 170034-39-6
M. Wt: 334.416
InChI Key: MDCRPZPQWWVTKY-LSDHHAIUSA-N
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Description

cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step might involve nucleophilic substitution reactions.

    Protection of the amine group: Using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.

    Esterification: To introduce the methyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions could target the ester or amine groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify various parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate: could have various applications in scientific research, including:

    Medicinal Chemistry: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for more complex molecules.

    Biological Studies: To investigate its effects on biological systems, potentially as a ligand or inhibitor.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    cis-Methyl 1-benzyl-4-amino-pyrrolidine-3-carboxylate: Lacks the Boc protection.

    trans-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate: Different stereochemistry.

    Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate: Without the cis configuration.

Uniqueness

The unique aspects of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate might include its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the Boc-protected amine group also provides a handle for further synthetic modifications.

Properties

IUPAC Name

methyl (3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCRPZPQWWVTKY-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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